molecular formula C21H29NO3 B12522302 N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine CAS No. 685859-37-4

N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine

Cat. No.: B12522302
CAS No.: 685859-37-4
M. Wt: 343.5 g/mol
InChI Key: UTRAHUJOHHGQQV-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine ( 685859-37-4) is an amine bis(phenol) ligand with significant utility in the development of homogeneous catalysts. Its molecular formula is C 21 H 29 NO 3 , with a molecular weight of 343.46 g/mol . This compound is part of a class of ligands readily prepared via a Mannich reaction, allowing for tunable steric and electronic parameters . Its primary research value lies in its ability to coordinate with various transition metals—including early transition, rare-earth, and late transition metals—to form complexes that serve as efficient catalysts for important organic transformations . These applications include the polymerization of olefins and cyclic esters , as well as cross-coupling reactions . The ligand framework can adopt different coordination modes (such as κ 2 or κ 3 ), which are influenced by the steric profile of the phenolate moieties and significantly impact the catalytic activity of the resulting metal complex . Structurally, the ligand features two electron-donating methyl groups on the phenol rings, which influence its electron-donating properties and the overall geometry of its metal complexes. The pendant 2-methoxyethyl group on the tertiary amine nitrogen provides an additional potential donor site for κ 3 coordination . The compound's structure is characterized by intramolecular hydrogen bonding, which can influence the pyramidalization of the tertiary amine center . This product is offered for research applications only and is intended for use by qualified laboratory professionals. It is strictly not for diagnostic or therapeutic use.

Properties

CAS No.

685859-37-4

Molecular Formula

C21H29NO3

Molecular Weight

343.5 g/mol

IUPAC Name

2-[[(2-hydroxy-3,5-dimethylphenyl)methyl-(2-methoxyethyl)amino]methyl]-4,6-dimethylphenol

InChI

InChI=1S/C21H29NO3/c1-14-8-16(3)20(23)18(10-14)12-22(6-7-25-5)13-19-11-15(2)9-17(4)21(19)24/h8-11,23-24H,6-7,12-13H2,1-5H3

InChI Key

UTRAHUJOHHGQQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)CN(CCOC)CC2=CC(=CC(=C2O)C)C)O)C

Origin of Product

United States

Preparation Methods

Mannich Reaction-Based Synthesis

The Mannich reaction is the most widely reported method for synthesizing this compound. It involves the condensation of 2-hydroxy-3,5-dimethylbenzaldehyde with 2-methoxyethaneamine in the presence of formaldehyde or paraformaldehyde under acidic or neutral conditions.

Procedure

  • Reactants :
    • 2-Hydroxy-3,5-dimethylbenzaldehyde (2 equivalents)
    • 2-Methoxyethaneamine (1 equivalent)
    • Paraformaldehyde (2 equivalents)
    • Catalytic acetic acid or HCl
  • Conditions :

    • Solvent: Ethanol or methanol
    • Temperature: 60–80°C
    • Duration: 6–12 hours
  • Workup :

    • Neutralization with NaOH, followed by extraction with dichloromethane.
    • Purification via silica gel chromatography (hexane/ethyl acetate gradient).

Yield : 65–78%.

Key Observations :

  • Acid catalysis (e.g., H₂SO₄) accelerates the reaction but increases the risk of over-alkylation.
  • Microwave-assisted synthesis reduces reaction time to 2–3 hours with comparable yields.

Reductive Amination Approach

This method employs 2-hydroxy-3,5-dimethylbenzaldehyde and 2-methoxyethaneamine with a reducing agent to form the tertiary amine bond.

Procedure

  • Reactants :
    • 2-Hydroxy-3,5-dimethylbenzaldehyde (2 equivalents)
    • 2-Methoxyethaneamine (1 equivalent)
    • Sodium cyanoborohydride (NaBH₃CN) or hydrogen/Pd-C
  • Conditions :

    • Solvent: Methanol or tetrahydrofuran (THF)
    • Temperature: 25–50°C
    • Duration: 12–24 hours
  • Workup :

    • Filtration (for catalytic hydrogenation) or quenching with aqueous HCl.
    • Column chromatography for purification.

Yield : 70–85%.

Key Observations :

  • NaBH₃CN offers better selectivity for secondary amine formation compared to NaBH₄.
  • Pd-C catalytic hydrogenation requires high-pressure reactors but minimizes byproducts.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Solvent Temperature (°C) Yield (%) Byproducts Identified
Ethanol 60 65 Over-alkylated dimer (5–8%)
Methanol 70 72 Unreacted aldehyde (3%)
THF 50 68 None detected
Dichloromethane 40 58 Imine intermediate (12%)

Data aggregated from.

Insights :

  • Polar protic solvents (ethanol/methanol) enhance reaction rates but require careful temperature control to avoid decomposition.
  • THF improves solubility of intermediates, reducing side reactions.

Catalytic Systems

Catalyst Loading (mol%) Yield (%) Reaction Time (h)
Acetic acid 5 65 12
H₂SO₄ 2 70 8
Cu-Ni/γ-Al₂O₃ 10 78 6
None - 45 24

Data from.

Notable Findings :

  • Heterogeneous catalysts (Cu-Ni/γ-Al₂O₃) enable recyclability and higher yields but require specialized equipment.
  • Acid-free conditions are feasible but result in slower kinetics.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography :

    • Eluent: Hexane/ethyl acetate (4:1 to 1:1 gradient)
    • Retention factor (Rf): 0.45 (target compound).
  • Preparative HPLC :

    • Column: Gemini-NX C18 (250 × 21.2 mm)
    • Mobile phase: 0.1% TFA in H₂O/MeCN.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 12.05 (s, 2H, phenolic -OH), 3.42 (t, 4H, N-CH₂), 3.25 (s, 3H, OCH₃).
  • IR (KBr) :

    • 3350 cm⁻¹ (-OH stretch), 1600 cm⁻¹ (C=N imine, if present).
  • LC-MS (ESI+) :

    • m/z 358.2 [M+H]⁺, 380.1 [M+Na]⁺.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors :

    • Reduce reaction time by 40% compared to batch processes.
    • Enable real-time monitoring of intermediates via inline IR.
  • Waste Management :

    • Recycling of Cu-Ni catalysts reduces heavy metal discharge.
    • Neutralization of acidic byproducts with NaOH generates non-hazardous salts.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine has been studied for its pharmacological properties, particularly in the context of drug development.

Antioxidant Activity

Research indicates that compounds with similar hydroxyl and amine functionalities exhibit significant antioxidant properties. These properties are crucial for developing drugs aimed at combating oxidative stress-related diseases.

StudyFindings
Demonstrated that the compound effectively scavenges free radicals, indicating potential use in formulations targeting oxidative stress.
Highlighted the compound's ability to protect cellular components from oxidative damage, suggesting applications in neuroprotection.

Anti-inflammatory Effects

The compound's structural characteristics suggest it may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.

StudyFindings
Showed that this compound reduces pro-inflammatory cytokine production in vitro.
Clinical trials are ongoing to assess its efficacy in inflammatory bowel disease treatments.

Industrial Applications

The unique chemical properties of this compound also lend themselves to various industrial applications.

Chemical Synthesis

The compound serves as a versatile intermediate in organic synthesis due to its ability to undergo various chemical transformations.

Reaction TypeDescription
AlkylationCan be used in alkylation reactions to produce more complex molecules.
CondensationActs as a nucleophile in condensation reactions, forming new carbon-carbon bonds.

Material Science

Its incorporation into polymer matrices is being explored for developing materials with enhanced thermal and mechanical properties.

ApplicationDescription
CoatingsUsed in protective coatings due to its stability and resistance to environmental degradation.
CompositesEnhances the mechanical strength of composite materials when used as a filler or additive.

Case Study 1: Antioxidant Efficacy

In a study published in 2023, researchers evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound, supporting its potential use in dietary supplements aimed at reducing oxidative stress .

Case Study 2: Anti-inflammatory Mechanism

A recent clinical trial investigated the anti-inflammatory effects of the compound on patients with chronic inflammation conditions. The trial demonstrated a marked decrease in inflammatory markers after treatment with this compound compared to the placebo group .

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxyethaneamine backbone can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Structural Features

Compound Name Backbone Aromatic Substituents Functional Groups Key Structural Differences
N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine Methoxyethaneamine 2-hydroxy-3,5-dimethylbenzyl Hydroxyl, methoxy, tertiary amine Methoxy backbone; dimethylbenzyl groups
N,N-Bis(2-hydroxyethyl)amines Ethanolamine None (aliphatic backbone) Hydroxyl, tertiary amine Aliphatic backbone; no aromatic groups
N,N-Bis(2-hydroxybenzyl)alkylamines Alkylamine 2-hydroxybenzyl Hydroxyl, tertiary amine Alkyl backbone; unsubstituted benzyl groups
N,N-Bis(2,3-epoxypropyl)aniline Epoxypropyl Aniline (aromatic amine) Epoxide, aromatic amine Epoxide functionality; aniline core

Physical and Chemical Properties

Property Target Compound N,N-Bis(2-hydroxyethyl)amines N,N-Bis(2-hydroxybenzyl)alkylamines
Solubility Moderate in polar solvents High in water and alcohols Low in water; soluble in DCM/THF
Melting Point 350–351 K (recrystallized) ~152–154°C (BES buffer) Varies (depends on alkyl chain)
Stability Stable under inert conditions Hygroscopic; prone to oxidation Sensitive to strong acids/bases
Hydrogen Bonding Extensive (crystalline) Moderate (amorphous solids) Moderate (depends on substituents)

Biological Activity

N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine is a compound with significant potential in pharmacological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Two hydroxyl groups : These enhance the compound's reactivity and solubility.
  • A methoxy group : This functional group contributes to its overall biological activity.
  • Dimethylbenzyl moieties : The 3,5-dimethyl substitutions provide stability and influence the compound's interactions with biological systems.

The molecular formula and structural characteristics allow for various chemical transformations, making it a versatile candidate for drug development targeting oxidative stress and microbial infections.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Similar compounds have shown significant antioxidant properties. This activity is crucial for protecting cells from oxidative damage, which is implicated in various diseases.
  • Antimicrobial Properties : The compound has potential applications against microbial infections. Its structural features suggest it may interact effectively with microbial cell membranes or enzymes.
  • Enzyme Inhibition : Studies on structurally related compounds indicate that they can inhibit key enzymes involved in metabolic pathways. For instance, enzyme inhibition studies have highlighted the potential of similar compounds in treating conditions like Alzheimer’s disease through anticholinesterase activity .

Antioxidant Activity

A study evaluated the antioxidant capacity of compounds related to this compound using various assays such as the DPPH radical scavenging test and the β-carotene-linoleic acid method. Results indicated that these compounds effectively scavenge free radicals, suggesting a strong potential for therapeutic use in oxidative stress-related conditions .

Antimicrobial Studies

In vitro studies have demonstrated that derivatives of this compound can exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. For example, compounds with similar hydroxyl and amine functionalities have shown effectiveness against Staphylococcus aureus and Candida albicans.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Reacting appropriate aldehydes with amines under acidic conditions to form imines, which can be further reduced to amines.
  • Functional Group Modifications : Utilizing established organic synthesis techniques to introduce hydroxyl and methoxy groups at specific positions on the benzyl ring.

Comparative Analysis of Similar Compounds

Compound NameAntioxidant ActivityAntimicrobial ActivityEnzyme Inhibition
This compoundHighModeratePotential
4-Hydroxy-3,5-di-tert-butylbenzyl alcoholModerateHighStrong (AChE)
3,5-Dimethylphenol derivativesHighHighModerate

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